![molecular formula C26H27N5O5 B2779848 benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877617-53-3](/img/no-structure.png)

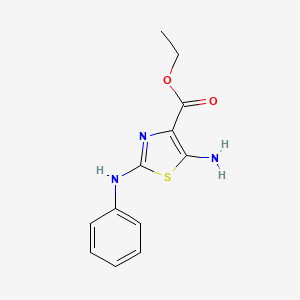

benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a methoxyphenyl group, and a hexahydropyrimidopurinone group . These groups are common in many organic compounds and have various chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hexahydropyrimidopurinone group suggests that the compound may have a cyclic structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the benzyl group could undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Amine Protection/Deprotection in Organic Synthesis

The structural component “2-methoxyphenyl” is known to be used as a chemoselective multitasking reagent for amine protection/deprotection sequences in organic synthesis . This process is crucial for the synthesis of various organic compounds, where the protection of amino groups is necessary to prevent unwanted reactions during intermediate steps.

Synthesis of Heterocyclic Compounds

The compound’s structure indicates its potential use in the synthesis of heterocyclic compounds, which are a core part of medicinal chemistry. Heterocycles, such as benzoxazoles, are often synthesized using precursors like 2-aminophenol , and the compound could serve as a novel precursor or intermediate in such reactions.

Drug Discovery and Development

Given its complex structure, this compound could be involved in the synthesis of new pharmaceuticals. Its potential to form stable urea linkages under various conditions makes it a candidate for developing drug molecules with specific targeting capabilities .

Chemical Stability Studies

The stability of the urea linkage in the compound under acidic, alkaline, and aqueous conditions can be studied to understand its behavior in different environments. This information is valuable for designing compounds with desired stability profiles .

Catalysis Research

The compound could be used in catalysis research, particularly in reactions involving the formation of boron ate complexes, which are important in organic synthesis and medicinal chemistry applications .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves the condensation of 2-methoxybenzaldehyde with 1,7-dimethyluric acid, followed by acetylation of the resulting product with benzyl bromide and acetic anhydride.", "Starting Materials": [ "2-methoxybenzaldehyde", "1,7-dimethyluric acid", "benzyl bromide", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Dissolve 2-methoxybenzaldehyde (1.0 equiv) and 1,7-dimethyluric acid (1.1 equiv) in dichloromethane and add triethylamine (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the mixture and wash the solid with diethyl ether. Dry the solid under vacuum to obtain the product.", "Step 3: Dissolve the product from step 2 in dichloromethane and add benzyl bromide (1.1 equiv) and triethylamine (1.2 equiv). Stir the mixture at room temperature for 24 hours.", "Step 4: Filter the mixture and wash the solid with diethyl ether. Dry the solid under vacuum to obtain the product.", "Step 5: Dissolve the product from step 4 in acetic anhydride and add sodium bicarbonate (1.1 equiv). Stir the mixture at room temperature for 24 hours.", "Step 6: Filter the mixture and wash the solid with water. Dry the solid under vacuum to obtain the final product, benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate." ] } | |

CAS-Nummer |

877617-53-3 |

Produktname |

benzyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate |

Molekularformel |

C26H27N5O5 |

Molekulargewicht |

489.532 |

IUPAC-Name |

benzyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

InChI |

InChI=1S/C26H27N5O5/c1-17-13-29(19-11-7-8-12-20(19)35-3)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3 |

InChI-Schlüssel |

XGPXURNTKCUGMR-UHFFFAOYSA-N |

SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2779770.png)

![2-Chloro-N-[1-(1-methyltetrazol-5-yl)ethyl]acetamide](/img/structure/B2779774.png)

![(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2779778.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea](/img/structure/B2779780.png)

![2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2779788.png)